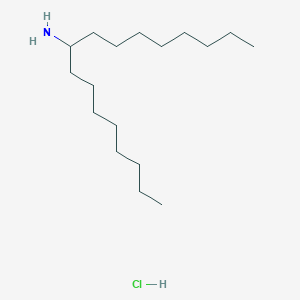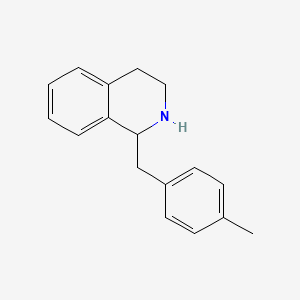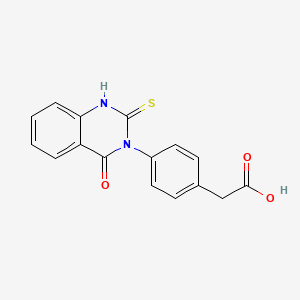
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” is a complex organic molecule that features an indole, thiazole, and piperidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Piperidine Ring Introduction: The piperidine ring can be introduced through reductive amination or other suitable methods.
Final Coupling: The final step would involve coupling the indole-thiazole intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.
Reduction: Reduction reactions could be used to modify the thiazole or piperidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO4.
Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Reagents like halides, organometallics, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands or catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple heterocyclic rings.
Receptor Modulators: May act as modulators of biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and thiazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
- (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone
Uniqueness
The presence of the 1-methyl group on the indole ring and the 3-methyl group on the piperidine ring may confer unique biological properties, such as increased binding affinity or selectivity for specific targets.
Propriétés
Numéro CAS |
1170128-36-5 |
|---|---|
Formule moléculaire |
C19H21N3OS |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-5-9-22(11-13)19(23)15-12-24-18(20-15)17-10-14-7-3-4-8-16(14)21(17)2/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3 |
Clé InChI |
WJRKJIHHAIVHDY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)

![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)


![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
